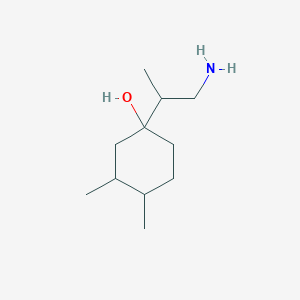
1-(1-Aminopropan-2-yl)-3,4-dimethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminopropan-2-yl)-3,4-dimethylcyclohexan-1-ol is a complex organic compound with a unique structure that includes an aminopropyl group attached to a dimethylcyclohexanol ring
Preparation Methods
The synthesis of 1-(1-Aminopropan-2-yl)-3,4-dimethylcyclohexan-1-ol typically involves multiple steps. One common method includes the reaction of 3,4-dimethylcyclohexanone with 1-aminopropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under hydrogenation conditions to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-(1-Aminopropan-2-yl)-3,4-dimethylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas and catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Aminopropan-2-yl)-3,4-dimethylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it useful in biochemical research.
Medicine: Potential applications in drug development, particularly in designing compounds with specific pharmacological properties. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials. Its unique properties can be leveraged in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1-(1-Aminopropan-2-yl)-3,4-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The compound may act on specific enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
1-(1-Aminopropan-2-yl)-3,4-dimethylcyclohexan-1-ol can be compared with other similar compounds, such as:
1-Aminopropan-2-ol: A simpler amino alcohol that lacks the cyclohexanol ring. It is used in various chemical and biological applications but has different properties due to its simpler structure.
2-Propanol, 1-amino-: Another amino alcohol with a different structural arrangement. It has distinct chemical and biological properties compared to this compound.
The uniqueness of this compound lies in its combination of the aminopropyl group with the dimethylcyclohexanol ring, providing it with specific chemical and biological properties that are not found in simpler amino alcohols.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-aminopropan-2-yl)-3,4-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-8-4-5-11(13,6-9(8)2)10(3)7-12/h8-10,13H,4-7,12H2,1-3H3 |
InChI Key |
SZDWNYRFGGQTOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)(C(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13180366.png)
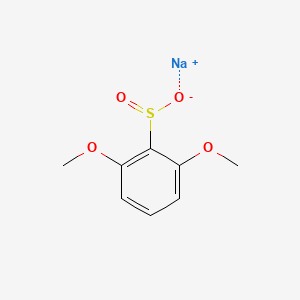
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]ethanol](/img/structure/B13180377.png)
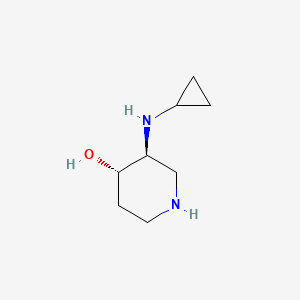
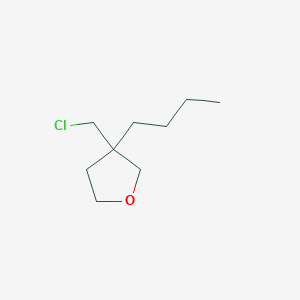
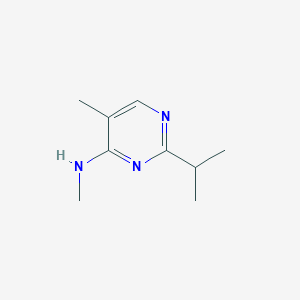
![6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13180404.png)
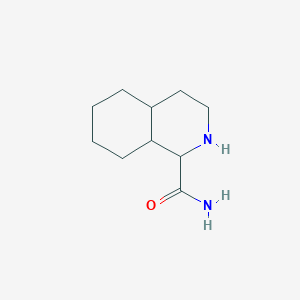

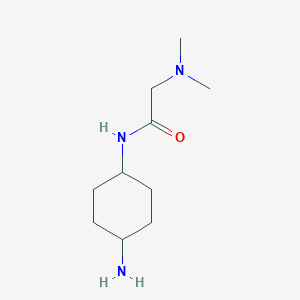
![1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one](/img/structure/B13180434.png)
![1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B13180439.png)


